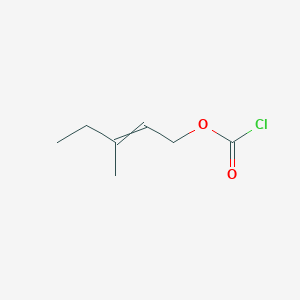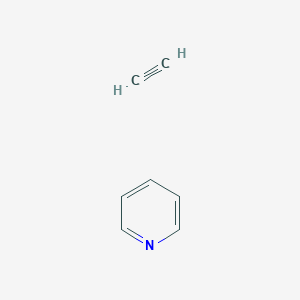
Acetylene--pyridine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetylene–pyridine (1/1) is a co-crystal formed from acetylene and pyridine in a 1:1 molar ratio. Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom, while acetylene is the simplest alkyne with a triple bond between two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of acetylene–pyridine (1/1) involves the reaction of acetylene with pyridine under controlled conditions. One method involves passing a mixture of acetylene and hydrogen cyanide through a red-hot tube, which was historically used to synthesize pyridine . Another approach is the direct interaction of acetylene and pyridine at low temperatures to form the co-crystal .
Industrial Production Methods: Industrial production of acetylene–pyridine (1/1) can be achieved through the controlled mixing of acetylene and pyridine in a reactor under specific temperature and pressure conditions. The process requires careful monitoring to ensure the correct stoichiometry and to prevent side reactions.
Chemical Reactions Analysis
Types of Reactions: Acetylene–pyridine (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyridine derivatives and acetylene oxidation products.
Reduction: Reduction reactions can convert the triple bond in acetylene to a double or single bond, forming different hydrocarbon derivatives.
Substitution: Pyridine’s nitrogen atom can participate in nucleophilic substitution reactions, where the hydrogen atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Pyridine N-oxide, acetic acid.
Reduction: Ethylene, ethane.
Substitution: Alkylpyridines, acylpyridines.
Scientific Research Applications
Acetylene–pyridine (1/1) has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of acetylene–pyridine (1/1) involves its interaction with molecular targets through the pyridine ring and the reactive acetylene triple bond. Pyridine can act as a ligand, binding to metal ions and enzymes, thereby influencing biochemical pathways. Acetylene’s triple bond can participate in addition reactions, forming new chemical bonds and altering molecular structures .
Comparison with Similar Compounds
Pyridine: A basic aromatic heterocycle with similar chemical properties but without the acetylene component.
Acetylene: A simple alkyne with high reactivity but lacking the aromatic stability of pyridine.
Pyridine Derivatives: Compounds like picoline and lutidine, which have additional methyl groups on the pyridine ring.
Uniqueness: Acetylene–pyridine (1/1) is unique due to its co-crystal structure, combining the reactivity of acetylene with the aromatic stability and biological activity of pyridine.
Properties
CAS No. |
790665-58-6 |
|---|---|
Molecular Formula |
C7H7N |
Molecular Weight |
105.14 g/mol |
IUPAC Name |
acetylene;pyridine |
InChI |
InChI=1S/C5H5N.C2H2/c1-2-4-6-5-3-1;1-2/h1-5H;1-2H |
InChI Key |
HFJASQBEIMATBQ-UHFFFAOYSA-N |
Canonical SMILES |
C#C.C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


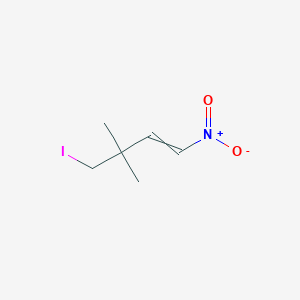
![1,4-Bis(4-fluorophenyl)-3-phenylbenzo[G]isoquinoline](/img/structure/B14223069.png)
![N-[3-(4-Phenylcyclohexylidene)propyl]-3-(trifluoromethyl)aniline](/img/structure/B14223074.png)
![4-(4-Fluorophenyl)-6-methyl-2-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B14223080.png)
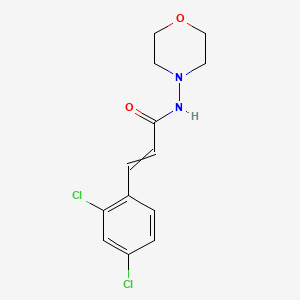
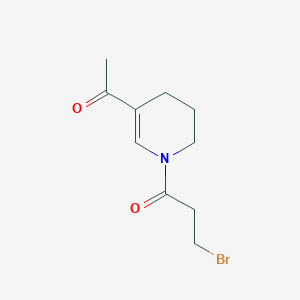
![N-[(4-Fluorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide](/img/structure/B14223102.png)
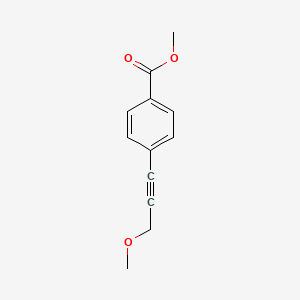
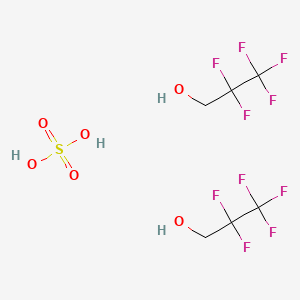
![N-Butyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine](/img/structure/B14223112.png)

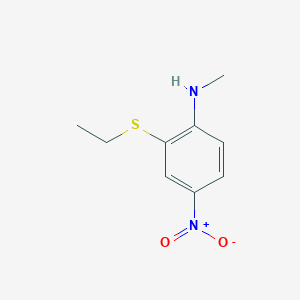
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-(1H-indol-3-yl)acetamide](/img/structure/B14223149.png)
